molecular formula C9H9N3S B12827402 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine

3-(o-Tolyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B12827402
M. Wt: 191.26 g/mol
InChI Key: PWEGXIVBAQDBEU-UHFFFAOYSA-N
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Description

3-(o-Tolyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the o-tolyl group (a methyl-substituted phenyl group) attached to the thiadiazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-toluidine with thiosemicarbazide in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(o-Tolyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfur-containing heterocycles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(o-Tolyl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Tolyl)-1,2,4-thiadiazol-5-amine
  • 3-(m-Tolyl)-1,2,4-thiadiazol-5-amine
  • 2-(o-Tolyl)-1,3,4-thiadiazole

Uniqueness

3-(o-Tolyl)-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the methyl group in the ortho position can lead to steric hindrance, affecting the compound’s interactions with other molecules.

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

3-(2-methylphenyl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

PWEGXIVBAQDBEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)N

Origin of Product

United States

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